3-Amino-3-(3-bromophenyl)propan-1-OL

Descripción

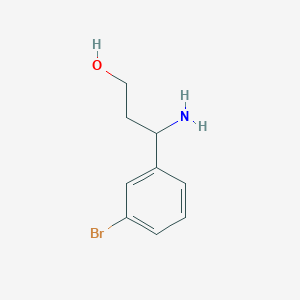

3-Amino-3-(3-bromophenyl)propan-1-ol (CAS 787615-13-8) is a halogenated amino alcohol with the molecular formula C₉H₁₂BrNO and a molar mass of 230.10 g/mol. Its structure features a bromine atom at the meta position of the phenyl ring, a primary alcohol group, and an amine group on the adjacent carbon (). Key physical properties include:

- Density: 1.466 g/cm³

- Boiling Point: 348.6°C

- Flash Point: 164.6°C

- Refractive Index: 1.593

- Vapor Pressure: 1.87 × 10⁻⁵ mmHg at 25°C

This compound is of interest in pharmaceutical and chemical synthesis due to its dual functional groups (amine and alcohol), which enable diverse reactivity pathways.

Structure

2D Structure

Propiedades

IUPAC Name |

3-amino-3-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZYIGUHYEVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661555 | |

| Record name | 3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787615-13-8 | |

| Record name | 3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3-Amino-3-(3-bromophenyl)propan-1-OL, also known as this compound hydrochloride, is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

The compound has the following chemical characteristics:

- Molecular Formula : C9H12BrNO

- Molar Mass : 230.10 g/mol

- CAS Number : 787615-13-8

- Appearance : White to yellow solid

- Density : 1.466 g/cm³

- Boiling Point : 348.6°C at 760 mmHg

- Flash Point : 164.6°C

These properties suggest that the compound is stable under normal conditions, which is advantageous for biological applications.

Research indicates that this compound exhibits various biological activities, potentially due to its amino and hydroxyl functional groups. These groups may enhance its reactivity and interaction with biological targets. Some proposed mechanisms include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Antioxidant Properties : The presence of the hydroxyl group may contribute to antioxidant activity, helping to neutralize free radicals in biological systems.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although further studies are needed to clarify these interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-methylphenylpropan-1-ol | C10H15NO | Contains a methyl group on the phenyl ring |

| (R)-3-Amino-3-(4-bromophenyl)propan-1-ol | C9H13BrClNO | Bromine at para position; different biological activity |

| (S)-3-Amino-3-(2-bromophenyl)propan-1-ol | C9H13BrClNO | Different stereochemistry affecting reactivity |

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 3-Amino-3-(3-bromophenyl)propan-1-OL span across several domains:

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structural features allow for diverse chemical transformations.

- Reagent in Organic Reactions : The compound can participate in various reactions such as nucleophilic substitutions and reductions.

Biology

- Enzyme Interaction Studies : Research indicates that this compound can modulate the activity of enzymes involved in inflammatory processes. Its ability to inhibit specific enzymes suggests potential for anti-inflammatory drug development.

- Anticancer Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells.

Medicine

- Potential Therapeutic Properties : Investigated for its role in drug development, particularly as a precursor for synthesizing pharmaceutical agents targeting cancer and inflammatory diseases.

Industry

- Production of Specialty Chemicals : Utilized in the manufacturing of fine chemicals and intermediates for various industrial applications.

Anticancer Activity

A study evaluating derivatives of amino alcohols found that those structurally similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. This indicates potential as a lead structure for developing new anticancer agents.

Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes by related compounds showed effective inhibition, leading to reduced prostaglandin synthesis and anti-inflammatory effects.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | MCF-7 Cells | 5.0 | Antiproliferative via microtubule destabilization |

| (S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-ol | COX Enzymes | 2.5 | Inhibition of enzyme activity |

| (S)-3-Amino-3-(4-bromophenyl)propan-1-ol | Various Cancer Cells | 4.0 | Induction of apoptosis |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution

3-Amino-3-(4-bromophenyl)propan-1-ol (CAS 787615-14-9)

- Structure : Bromine at the para position of the phenyl ring.

- Molecular Formula: C₉H₁₂BrNO (identical to the meta isomer).

- Reactivity: The electron-withdrawing bromine’s position influences aromatic electrophilic substitution reactions.

3-(2-Bromophenyl)propan-1-ol

- Structure : Bromine at the ortho position; lacks the amine group.

- Synthesis : Produced via reduction of 3-(2-bromophenyl)propionic acid with a 95% yield ().

- Key Differences: Functionality: Absence of an amine group limits its use in reactions requiring nucleophilic amines. Applications: Primarily serves as an intermediate in non-pharmaceutical syntheses.

Halogen Variation: Chlorine vs. Bromine

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol (CAS 147611-61-8)

- Structure : Two chlorine atoms at positions 3 and 4 of the phenyl ring.

- Molecular Formula: C₉H₁₁Cl₂NO

- Key Properties :

- Impact of Halogens : Chlorine’s stronger electron-withdrawing effect may enhance stability but reduce reactivity in certain cross-coupling reactions compared to bromine.

Functional Group Additions

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6)

- Structure : Bromine at position 5 and a methoxy group at position 2 of the phenyl ring.

- Molecular Formula: C₁₀H₁₄BrNO₂

- Key Properties: Molar Mass: 260.13 g/mol (higher due to the methoxy group).

Non-Halogenated Analog

3-Amino-3-phenylpropan-1-ol (CAS 14593-04-5)

- Structure : Phenyl ring without halogen substituents.

- Molecular Formula: C₉H₁₃NO

- Key Differences :

- Lipophilicity : Lower XLogP compared to brominated analogs, improving aqueous solubility.

- Applications : Used in simpler syntheses where halogen-directed regioselectivity is unnecessary ().

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-Amino-3-(3-bromophenyl)propan-1-ol involves multi-step organic transformations starting from 3-bromobenzaldehyde. The general sequence is:

Step 1: Formation of 3-bromo-β-nitrostyrene

This intermediate is synthesized by the condensation reaction of 3-bromobenzaldehyde with nitromethane. The reaction typically proceeds under basic or mildly acidic conditions, facilitating the formation of the nitroalkene via a Henry reaction or a Knoevenagel-type condensation.Step 2: Reduction to 3-bromo-β-aminoethylbenzene

The nitrostyrene intermediate is then reduced to the corresponding amino alcohol. Sodium borohydride (NaBH4) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions. Alternative reducing agents such as lithium aluminum hydride (LiAlH4) may also be employed depending on scale and desired purity.Step 3: Hydrolysis and Salt Formation

The amino alcohol is subjected to hydrolysis if necessary and then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for further applications.

This synthetic route is summarized in the following table:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation (Henry) | 3-Bromobenzaldehyde + Nitromethane | 3-Bromo-β-nitrostyrene |

| 2 | Reduction | Sodium Borohydride (NaBH4) | 3-Bromo-β-aminoethylbenzene |

| 3 | Hydrolysis & Salt Formation | Hydrochloric acid (HCl) | This compound hydrochloride |

This approach is widely accepted due to its relatively high yield and straightforward reaction conditions, although steric hindrance from the bromophenyl group may influence reaction rates and require optimization of reaction times and solvents (e.g., use of polar aprotic solvents like DMF) to improve efficiency.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize the above synthetic route by employing:

Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, mixing, and reaction time, improving reproducibility and scalability.

Automated Systems: Automation enhances consistency in product quality and reduces human error.

Catalyst Use and Purification: Catalysts may be introduced to improve reaction rates, and advanced purification techniques (e.g., crystallization, chromatography) are used to achieve high purity (typically >95%) suitable for pharmaceutical applications.

Solubility and Stock Solution Preparation

The hydrochloride salt form of this compound improves its solubility in polar solvents, facilitating its use in biological and chemical assays. Preparation of stock solutions follows precise protocols to ensure concentration accuracy and solution clarity.

A representative stock solution preparation table (for the hydrochloride salt) is as follows:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 3.7515 |

| 5 mM | 5 | 3.7515 |

| 10 mM | 10 | 3.7515 |

Volumes adjust proportionally for different desired concentrations and amounts, with solvents chosen based on solubility data. Solvent addition must be sequential and the solution clarified after each step using vortexing, ultrasound, or mild heating to ensure complete dissolution.

Analytical and Quality Control Techniques

To confirm the identity and purity of the compound during and after synthesis, the following analytical methods are critical:

Thin Layer Chromatography (TLC): Used for monitoring intermediate formation.

High-Performance Liquid Chromatography (HPLC): Employed to verify final product purity (>95%).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity; characteristic peaks such as δ ~3.5 ppm for the CHOH group are diagnostic.

Chiral HPLC and X-ray Crystallography: For stereochemical purity and absolute configuration determination, especially important given the compound’s chiral centers.

Research Findings and Notes on Reaction Efficiency

The presence of the bromine atom at the meta position introduces steric hindrance, potentially slowing down nucleophilic addition steps. Reaction times of 6–12 hours are often required for optimal yields.

Polar aprotic solvents such as dimethylformamide (DMF) can improve reaction efficiency by stabilizing charged intermediates.

The hydrochloride salt form is preferred for enhanced aqueous solubility and stability, important for downstream biological applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromobenzaldehyde |

| Key Intermediate | 3-Bromo-β-nitrostyrene |

| Reducing Agent | Sodium borohydride (NaBH4) |

| Final Product Form | Hydrochloride salt of this compound |

| Solvent for Stock Solutions | Polar solvents (e.g., water, DMSO, PEG300 mixtures) |

| Typical Purity | >95% (HPLC verified) |

| Reaction Time | 6–12 hours (optimized for steric effects) |

| Industrial Scale Enhancements | Continuous flow reactors, automation, advanced purification |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-3-(3-bromophenyl)propan-1-OL, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of a nitro precursor (e.g., 3-(3-bromophenyl)-2-nitropropene) using palladium on carbon under hydrogen pressure. Alternative methods include reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), though these may require anhydrous conditions . Yield optimization involves controlling hydrogen pressure (1–3 atm), temperature (25–50°C), and catalyst loading (5–10% w/w). Purity (>95%) is confirmed via HPLC or LC-MS, with residual catalyst removed by filtration and recrystallization .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation employs a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. The hydroxyl (-OH) and amino (-NH₂) groups are identified via IR peaks at 3300–3500 cm⁻¹ (O-H/N-H stretching). Stereochemical assignments (e.g., enantiomeric purity) require chiral HPLC or X-ray crystallography, as seen in related compounds like (3S)-3-amino-3-(4-methoxyphenyl)propan-1-ol .

Q. What analytical techniques are used to assess purity and stability under varying storage conditions?

- Methodological Answer : Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies under ambient, refrigerated (4°C), and inert atmospheres (N₂) use accelerated degradation tests (40°C/75% RH for 4 weeks). Degradation products (e.g., oxidation of -OH to ketone) are monitored via LC-MS .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer : Byproduct formation (e.g., over-reduction or dehalogenation) is mitigated by modulating hydrogenation pressure (<2 atm) and using selective catalysts (e.g., Pd/C with poison inhibitors). Process analytical technology (PAT) tools, such as in-situ FT-IR, track intermediate formation in real time .

Q. What computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level analyze frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability. These studies reveal charge transfer interactions between the bromophenyl ring and amino-alcohol backbone, suggesting potential NLO applications .

Q. What mechanisms underlie its biological interactions, particularly with enzymes or receptors?

- Methodological Answer : The amino group forms hydrogen bonds with active-site residues (e.g., in kinases), while the bromophenyl moiety engages in hydrophobic interactions. Molecular docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) assays quantify binding affinities (KD values). Comparative studies with analogs (e.g., 3-(3-chlorophenyl) derivatives) highlight halogen-dependent activity .

Q. How can contradictory data on its biological activity (e.g., cytotoxicity vs. therapeutic potential) be reconciled?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curves (IC₅₀ calculations) clarify context-dependent effects. For example, cytotoxicity at >50 µM may mask antiproliferative activity at lower doses .

Q. What strategies resolve enantiomer-specific effects in pharmacological studies?

- Methodological Answer : Chiral separation via preparative HPLC (Chiralpak IA column) isolates enantiomers. In vitro assays (e.g., enzyme inhibition) and in vivo PK/PD studies compare (R)- and (S)-forms. For example, (S)-enantiomers of similar compounds show 10-fold higher receptor affinity due to steric alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.